Cas no 1120214-92-7 (Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate)
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-2-carboxylate
- SY013003
- VUB21492
- DTXSID30653346
- AS-54640
- AMY19156
- CS-0054445
- J-520999
- SB15734
- DB-057865
- Ethyl4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- 1120214-92-7
- AKOS015919786
- MFCD11044886
- SC3151
-
- MDL: MFCD11044886
- Inchi: 1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3
- InChI Key: WRARSQVGYXYTRF-UHFFFAOYSA-N
- SMILES: ClC1C2=CC=CN2N=C(C(=O)OCC)N=1
Computed Properties
- Exact Mass: 225.03100
- Monoisotopic Mass: 225.0305042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.47
- Melting Point: NA
- PSA: 56.49000
- LogP: 1.55940
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197763-100mg |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 95%+ | 100mg |
$721 | 2021-08-05 | |
| Chemenu | CM197763-250mg |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 95%+ | 250mg |
$1201 | 2021-08-05 | |
| Chemenu | CM197763-1g |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 95%+ | 1g |
$1848 | 2021-08-05 | |
| TRC | E903533-10mg |
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 10mg |
$121.00 | 2023-05-18 | ||
| TRC | E903533-25mg |
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 25mg |
$253.00 | 2023-05-18 | ||
| TRC | E903533-50mg |
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 50mg |
$374.00 | 2023-05-18 | ||
| TRC | E903533-100mg |
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 100mg |
$529.00 | 2023-05-18 | ||
| Alichem | A109004775-1g |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 95% | 1g |
$465.30 | 2023-09-04 | |
| Chemenu | CM197763-100mg |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 95%+ | 100mg |
$512 | 2023-03-07 | |
| Chemenu | CM197763-250mg |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
1120214-92-7 | 95%+ | 250mg |
$853 | 2023-03-07 |
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Suppliers
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate (CAS No. 1120214-92-7): A Comprehensive Overview
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate (CAS No. 1120214-92-7) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrrolopyridazine class of molecules, which are known for their broad spectrum of biological activities. The presence of a chloro substituent and a carboxylate ester group in its structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.
The chemical structure of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate consists of a fused tricyclic system comprising a pyrrole ring, a pyridazine ring, and a triazine ring. The chloro group at the 4-position of the triazine ring introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for the development of novel bioactive molecules. Additionally, the carboxylate ester group at the 2-position provides a handle for further functionalization via ester hydrolysis or transesterification reactions.
In recent years, there has been a growing interest in exploring the pharmacological potential of tricyclic compounds derived from pyrrolopyridazine scaffolds. These compounds have shown promise in various preclinical studies as inhibitors of enzymes involved in cancer metabolism and as modulators of immune responses. The structural motif of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is particularly intriguing because it combines elements that are known to interact with biological targets in a synergistic manner.
One of the most notable applications of this compound is in the development of antitumor agents. Preclinical studies have demonstrated that derivatives of pyrrolopyridazine can inhibit key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis in rapidly dividing cells like cancer cells. The chloro substituent in Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate plays a pivotal role in enhancing binding affinity to these enzymes by forming hydrogen bonds and hydrophobic interactions with critical residues in the active site.
Furthermore, the compound has shown potential as an immunomodulator. Research indicates that certain derivatives can selectively inhibit inflammatory pathways by modulating the activity of cytokine-producing immune cells. This property makes it a promising candidate for treating autoimmune diseases and chronic inflammatory conditions where excessive immune responses contribute to pathology. The carboxylate ester group provides a site for further derivatization to fine-tune pharmacokinetic properties such as solubility and bioavailability.
The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 3-amino-1H-pyrrole and malononitrile, the compound can be synthesized through cyclization reactions followed by chlorination and esterification steps. Advanced synthetic methodologies such as transition metal-catalyzed cross-coupling reactions have also been explored to improve yield and purity.
The pharmacokinetic profile of this compound is another area of active investigation. Studies have shown that derivatives with optimized solubility and metabolic stability exhibit prolonged circulation times and enhanced target tissue penetration. The carboxylate ester group can be modified to introduce pharmacophores that improve oral bioavailability while minimizing systemic toxicity. Additionally, prodrug strategies have been considered to enhance delivery efficiency through enzymatic or chemical activation at target sites.
In conclusion, Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate (CAS No. 1120214-92-7) represents a structurally unique and biologically relevant compound with significant potential in drug discovery. Its ability to modulate key biological pathways makes it an attractive scaffold for developing novel therapeutic agents targeting cancer and inflammation-related diseases. Continued research into its derivatives and synthetic modifications will likely uncover even more diverse applications in medicine.
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